molecular formula C12H17NO B12121992 3-(1-Methylpiperidin-3-YL)phenol

3-(1-Methylpiperidin-3-YL)phenol

Cat. No.: B12121992
M. Wt: 191.27 g/mol
InChI Key: DKJJTEBJFLYIIS-UHFFFAOYSA-N
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Description

3-(1-Methylpiperidin-3-YL)phenol is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3-(1-methylpiperidin-3-yl)phenol

InChI

InChI=1S/C12H17NO/c1-13-7-3-5-11(9-13)10-4-2-6-12(14)8-10/h2,4,6,8,11,14H,3,5,7,9H2,1H3

InChI Key

DKJJTEBJFLYIIS-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)C2=CC(=CC=C2)O

Origin of Product

United States

Significance of Piperidine Containing Architectures in Medicinal Chemistry Research

The piperidine (B6355638) ring, a six-membered heterocycle containing one nitrogen atom, is a cornerstone in the design and synthesis of pharmaceutical agents. nih.gov Its prevalence is underscored by the fact that piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals and are found in numerous naturally occurring alkaloids. nih.gov The structural motif of piperidine is present in a vast number of natural products, such as piperine, which is responsible for the characteristic taste of black pepper. wikipedia.org

The versatility of the piperidine scaffold allows for the creation of a diverse range of molecular shapes and substitution patterns, making it a highly valuable component in drug development. nih.gov Researchers have dedicated significant effort to developing synthetic methods for piperidine derivatives, including hydrogenation of pyridines, and various cyclization strategies. nih.govmdpi.com The widespread application of piperidine derivatives is evident in their use as analgesics, anti-inflammatory agents, and antimicrobial compounds. ontosight.ai

Overview of 3 1 Methylpiperidin 3 Yl Phenol Within the Context of Nitrogen Heterocycles Research

"3-(1-Methylpiperidin-3-YL)phenol" is a specific nitrogen heterocyclic compound identified by the CAS number 105369-40-2. ontosight.ai Its molecular structure features a phenol (B47542) ring attached to a piperidine (B6355638) ring, and it exists in two enantiomeric forms, (R) and (S). ontosight.ai This stereoisomerism is a critical consideration in medicinal chemistry, as different enantiomers of a compound can exhibit distinct biological activities and pharmacological effects. ontosight.ai

While extensive research specifically detailing the biological activities of "this compound" is not widely available in public literature, its structural components suggest potential areas of pharmacological interest. The piperidine moiety is a well-established pharmacophore, and the phenol group can contribute to antioxidant properties. ontosight.ai Consequently, this compound is of interest for its potential neuromodulatory or antioxidant effects. ontosight.ai Further investigation is required to fully elucidate the specific properties and potential therapeutic applications of this compound. ontosight.ai

Historical Development of Research on Analogs of 3 1 Methylpiperidin 3 Yl Phenol

Advanced Synthetic Routes to the Piperidine (B6355638) Core

The construction of the substituted piperidine ring is a pivotal step in the total synthesis of this compound. Modern synthetic chemistry offers several powerful strategies to achieve this, primarily through the reduction of pyridine precursors or through intramolecular cyclization reactions.

Catalytic hydrogenation of a correspondingly substituted pyridine ring is one of the most direct and atom-economical methods for constructing the piperidine scaffold. This approach involves the reduction of an aromatic pyridine precursor, such as 3-(3-methoxyphenyl)pyridine, which is then followed by N-methylation and demethylation of the methoxy (B1213986) group to yield the final product.

The hydrogenation of aromatic rings, including pyridine, is frequently accomplished using heterogeneous or homogeneous transition metal catalysts. nih.gov The choice of catalyst and reaction conditions is critical for achieving high yield and selectivity.

Palladium (Pd) Catalysts: Palladium, particularly when supported on carbon (Pd/C), is a widely used and versatile catalyst for hydrogenation reactions. prepchem.comnih.gov It is effective for the reduction of pyridinium (B92312) salts and can also be used for the hydrogenation of the pyridine ring itself, often requiring elevated pressures and temperatures. For instance, the hydrogenation of phenol (B47542) derivatives to cyclohexanols, an analogous transformation, is effectively catalyzed by palladium on various supports. nih.govresearchgate.net

Platinum (Pt) Catalysts: Platinum-based catalysts, such as platinum oxide (PtO₂, Adams' catalyst) or platinum on carbon, are also highly effective for pyridine reduction. They often exhibit high activity, allowing the reaction to proceed under milder conditions compared to palladium. Recent research has explored ultrasmall Pt/NiO nanoparticles for the hydrogenation of phenol under room temperature and atmospheric pressure, showcasing the potential for highly active modern catalysts. researchgate.net

Rhodium (Rh) and Ruthenium (Ru) Catalysts: Rhodium and ruthenium catalysts, often on supports like alumina (B75360) or carbon, are powerful for arene hydrogenation. nih.gov They can be particularly useful when specific stereoselectivity is desired or when other functional groups in the molecule are sensitive to other catalysts.

The table below summarizes common metal catalysts used for the hydrogenation of aromatic rings, a key step in forming the piperidine core.

Catalyst SystemSupportTypical Application/Selectivity
Palladium (Pd)Carbon (C), Alumina (Al₂O₃)General-purpose hydrogenation; can favor trans isomers in substituted ring systems. nih.gov
Platinum (Pt)Carbon (C), Oxide (PtO₂)Highly active for arene hydrogenation, often under milder conditions.
Rhodium (Rh)Carbon (C), Alumina (Al₂O₃)Powerful hydrogenation catalyst; can favor cis isomers in substituted ring systems. nih.gov
Ruthenium (Ru)Carbon (C), Chiral LigandsUsed for both standard and asymmetric hydrogenation. researchgate.netnih.gov

Organocatalysis presents an alternative to metal-based systems, utilizing small, chiral organic molecules to catalyze reactions. While less common for the direct reduction of pyridines, the principles of organocatalysis can be applied. This typically involves a non-covalent activation mechanism where the organocatalyst, such as a chiral Brønsted acid or a thiourea (B124793) derivative, activates the substrate towards reduction. mdpi.com The reduction itself is often accomplished using a stoichiometric reductant like a Hantzsch ester or trichlorosilane. This approach avoids the use of heavy metals and can offer unique selectivity profiles. For example, organocatalysts have been successfully employed in the dearomatization of phenols, a related transformation that highlights the potential of these catalysts to activate stable aromatic systems. nih.gov

When the pyridine precursor is appropriately substituted, its hydrogenation can create one or more stereocenters in the resulting piperidine ring. Controlling the stereochemical outcome is crucial for producing a single, desired isomer.

Diastereoselective Reduction: The hydrogenation of a substituted pyridine can yield cis or trans diastereomers. The choice of metal catalyst can significantly influence this outcome. For the analogous hydrogenation of phenol derivatives, palladium catalysts have been shown to preferentially yield the trans-configured cyclohexanols, while rhodium-based catalysts favor the formation of the cis-isomers. nih.gov This catalyst-controlled switchability is a powerful tool for accessing different diastereomers from a common precursor.

Enantioselective Synthesis: To produce an enantiomerically pure compound, asymmetric synthesis methods are employed.

Chiral Catalysts: Asymmetric hydrogenation using a chiral catalyst is a highly efficient method. This involves a transition metal (commonly Ruthenium or Rhodium) complexed with a chiral ligand, such as a chiral phosphine (B1218219) (e.g., SEGPHOS, BINAP). researchgate.netnih.gov These catalysts create a chiral environment around the metal center, leading to the preferential formation of one enantiomer over the other.

Chiral Auxiliaries: An alternative strategy involves covalently attaching a chiral auxiliary to the substrate. This chiral group directs the stereochemical course of the hydrogenation reaction. After the piperidine ring is formed, the auxiliary is cleaved to yield the enantiomerically enriched product. This method has been successfully used in the synthesis of chiral 3-(piperidin-3-yl)-1H-indole derivatives, where a chiral group attached to the piperidine nitrogen directs the synthesis before being removed via hydrogenation over Pd/C. nih.gov

The table below compares different strategies for achieving stereocontrol during piperidine synthesis.

StrategyMethodPrincipleExample
Diastereoselective Catalyst ControlThe choice of metal catalyst directs the formation of a specific diastereomer.Pd for trans products, Rh for cis products in arene hydrogenation. nih.gov
Enantioselective Asymmetric CatalysisA chiral metal-ligand complex creates a chiral pocket, favoring one enantiomer.Ru-DM-SEGPHOS complex for asymmetric hydrogenation. researchgate.netnih.gov
Enantioselective Chiral AuxiliaryA removable chiral group is attached to the substrate to direct a stereoselective reaction.N-alkylation with a chiral phenylacetic acid derivative, followed by removal. nih.gov

An alternative to pyridine reduction is the construction of the piperidine ring from an acyclic precursor via an intramolecular cyclization reaction. This method builds the ring by forming one or more carbon-nitrogen or carbon-carbon bonds.

In this approach, a linear molecule containing a nucleophilic nitrogen atom and a reactive alkene is induced to cyclize. The tetrahydropyridine (B1245486) ring, a direct precursor to piperidine, can be synthesized via the intramolecular cyclization of starting materials like N-substituted oxiranecarboxamides. researchgate.net Transition metals, particularly palladium, are often used to catalyze such reactions. encyclopedia.pub The general strategy involves an acyclic precursor, for example, a 6-amino-1-hexene derivative. The nitrogen atom, often as part of an amine or amide, attacks the alkene intramolecularly. This cyclization can be promoted by various catalysts that activate the alkene towards nucleophilic attack, leading to the formation of the six-membered piperidine scaffold.

Intramolecular Cyclization Reactions for Piperidine Scaffold Construction

Asymmetric Cyclization Approaches

Asymmetric cyclization represents a powerful strategy for the enantioselective synthesis of chiral piperidine frameworks. These methods aim to construct the piperidine ring while simultaneously establishing key stereocenters.

One notable approach involves a domino reaction initiated by a highly diastereoselective lithium amide 1,4-conjugate addition to a dienoic ester. This is followed by a 6-exo-trig cyclization of the resulting enolate to form a chiral cyclohexane (B81311) derivative. researchgate.net Subsequent chemical transformations can then be employed to furnish the desired piperidine ring system.

Another strategy utilizes a [3+2] cycloaddition reaction. For instance, the reaction between an enal and an alleno rhodium species, generated in situ, can yield bicyclic systems with quaternary atoms at the bridgehead positions. nih.gov This methodology has been successfully applied to the asymmetric total synthesis of natural products containing complex bicyclic cores. nih.gov

Furthermore, 1,3-dipolar cycloaddition reactions of C,N-cyclic azomethine imines with various dipolarophiles, such as allyl alkyl ketones, provide an efficient route to tetrahydroisoquinoline derivatives, which share structural similarities with piperidines. mdpi.com These reactions often proceed with high diastereoselectivity and enantioselectivity under mild conditions. mdpi.com

Electrophilic and Aza-Michael Cyclizations

Electrophilic and aza-Michael cyclizations are fundamental strategies for the construction of the piperidine ring.

A scalable synthesis of 6-azaindoles, which can be considered structural analogs of functionalized piperidines, has been achieved through a formal electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines. rsc.org This reaction proceeds under the influence of reagents like trifluoroacetic anhydride (B1165640) (TFAA), which acts as an electrophilic component. rsc.org The mechanism involves the activation of the methyl group under mildly acidic conditions, leading to cyclization. rsc.org

The aza-Michael addition is a key step in many piperidine syntheses. This reaction involves the addition of an amine to an α,β-unsaturated carbonyl compound. For example, the reaction of an amine with dimethyl itaconate can initiate a cascade reaction, starting with an aza-Michael addition, followed by an intramolecular amidation-cyclization to form a stable N-substituted pyrrolidone ring, a related five-membered heterocycle. frontiersin.orgnih.gov The success of this cyclization is often dependent on the nature of the substituents and the reaction conditions. mun.ca

Multicomponent and Modular Synthetic Strategies

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more starting materials in a single step.

A notable MCR for synthesizing furan-2(5H)-one derivatives containing indole (B1671886) fragments involves the reaction of indole, an arylglyoxal, and Meldrum's acid. mdpi.com This telescoped process first forms an unstable intermediate in acetonitrile (B52724), which then undergoes acid-catalyzed cyclization to yield the final product. mdpi.com The synthetic utility of the resulting furanone can be further demonstrated by its condensation with aldehydes to produce more complex structures. mdpi.com

Another example is the Ugi reaction, which can be used to create diverse molecular scaffolds. For instance, reacting a piperidine, an aldehyde, an isocyanide, and trimethylsilylazide can produce a tetrazole-containing intermediate, which can then be further modified through cyclization to form 1,3,4-oxadiazole (B1194373) derivatives. rug.nl

Biocatalytic Carbon-Hydrogen Oxidation and Radical Cross-Coupling in Piperidine Synthesis

A groundbreaking modular approach combines biocatalytic C-H oxidation with radical cross-coupling to construct complex piperidine frameworks. chemistryviews.orgnews-medical.net This strategy streamlines the synthesis of three-dimensional molecules, which are increasingly important in medicinal chemistry. chemistryviews.orgnih.gov

The first step employs enzymes, such as engineered proline-4-hydroxylases, to introduce hydroxyl groups into readily available piperidine precursors through scalable C-H oxidation. chemistryviews.org This enzymatic hydroxylation can be highly regioselective and enantioselective. chemistryviews.org

The resulting hydroxylated piperidines then undergo radical cross-coupling reactions. chemistryviews.org For example, Ni-electrocatalytic decarboxylative cross-coupling facilitates the connection of these hydroxypiperidines with aryl iodides, forming new carbon-carbon bonds efficiently. chemistryviews.orgnews-medical.net This two-step process is analogous to the well-established electrophilic aromatic substitution and palladium-catalyzed cross-coupling used for flat, aromatic molecules. nih.govresearchgate.net This modular strategy simplifies the synthesis of medicinally relevant molecules by avoiding lengthy reaction sequences and the need for protecting groups. news-medical.net

N-Arylation Strategies for Piperidine Derivatives

The introduction of an aryl group onto the nitrogen atom of a piperidine ring is a crucial transformation in the synthesis of many biologically active compounds.

Ullmann and Buchwald-Hartwig Coupling Reactions

The Ullmann and Buchwald-Hartwig reactions are two of the most prominent methods for C-N cross-coupling. researchgate.net

The Ullmann reaction traditionally involves the copper-catalyzed coupling of an amine with an aryl halide at high temperatures. acs.org Modern modifications have led to milder reaction conditions. For instance, the use of copper iodide (CuI) with a ligand like 2-acetylcyclohexanone (B32800) and an organic soluble base can promote the N-arylation of piperidine with iodobenzene (B50100) at room temperature. acs.org The choice of base and ligand is critical to prevent catalyst deactivation and ensure high conversion rates. acs.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the synthesis of arylamines from aryl halides or triflates and primary or secondary amines. organic-chemistry.org This method is often preferred due to its broader substrate scope and milder reaction conditions compared to the classical Ullmann condensation. acs.org The development of various phosphine ligands has been instrumental in the rapid advancement of Pd-catalyzed N-arylation. acs.org

Palladium-Catalyzed N-Arylation Methods

Beyond the Buchwald-Hartwig reaction, various other palladium-catalyzed methods have been developed for the N-arylation of piperidines.

One approach involves the palladium-catalyzed cross-coupling of aryl halides with endocyclic 1-azaallyl anions, which are generated in situ from 2-aryl-1-piperideines. nih.gov This method allows for the synthesis of unprotected cis-2,3-diarylpiperidines. nih.gov

Another strategy utilizes a directing group to achieve regio- and stereoselective C-H arylation. For example, an aminoquinoline auxiliary at the C(3) position of a piperidine can direct palladium-catalyzed C(4)-H arylation with aryl iodides. acs.org This method provides access to cis-3,4-disubstituted piperidines. acs.org

Furthermore, palladium(II)-catalyzed ortho-arylation of N-benzylpiperidines with arylboronic acid pinacol (B44631) esters can be achieved via directed C-H bond activation. rsc.orgrsc.org In this reaction, the piperidine moiety acts as a directing group, facilitating the formation of biaryl products. rsc.orgrsc.org

Below is a table summarizing key palladium-catalyzed N-arylation reactions for piperidine derivatives:

Reaction Type Catalyst/Ligand System Substrates Key Features Reference
Buchwald-Hartwig Amination Pd-catalyst with phosphine ligands (e.g., L15) Secondary cyclic amines (e.g., piperidine) and aryl halides Broad substrate scope, mild conditions acs.org
C-H Arylation Pd(OAc)₂ with aminoquinoline directing group Piperidine derivatives and aryl iodides Regio- and stereoselective C(4)-H arylation acs.org
Cross-coupling with 1-Azaallyl Anions Pd-catalyst with chiral phosphine ligand 2-Aryl-1-piperideines and aryl halides Synthesis of unprotected cis-2,3-diarylpiperidines nih.gov
ortho-Arylation of N-Benzylpiperidines Pd(OAc)₂ N-Benzylpiperidines and arylboronic acid pinacol esters Directed C-H activation by the piperidine moiety rsc.orgrsc.org
Metal-Free N-Arylation Approaches

The development of metal-free arylation methods is a significant area of research, offering more environmentally friendly and cost-effective alternatives to traditional transition-metal-catalyzed reactions. mdpi.com These approaches are particularly relevant for the late-stage functionalization of complex molecules.

Recent advancements have highlighted the use of diaryliodonium salts as effective arylating agents in the absence of transition metals. mdpi.com These reactions can proceed under mild conditions and offer a broad substrate scope. For the N-arylation of heterocyclic compounds, including those with piperidine-like structures, diaryliodonium salts have emerged as powerful reagents. mdpi.com The mechanism often involves the formation of a hypervalent iodine intermediate, facilitating the transfer of an aryl group to the nitrogen atom. beilstein-journals.org

Another innovative metal-free strategy involves the use of bio-based reagents. For instance, a novel protocol has been developed for the N-arylation of amino acid esters using (-)-methyl-3-dehydroshikimate, derived from shikimic acid. rsc.org This method proceeds through a tandem cross-coupling and aromatization reaction sequence under mild, metal-free conditions. rsc.org Such bio-based approaches represent a significant step towards sustainable chemical synthesis.

Furthermore, efficient metal-free procedures for the N-arylation of various amines have been developed using o-silylaryl triflates in the presence of a fluoride (B91410) source like cesium fluoride. nih.gov This method is characterized by its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov

Regioselective and Stereoselective Functionalization of this compound

The presence of multiple reactive sites in this compound necessitates the use of regioselective and stereoselective synthetic methods to achieve specific structural modifications.

Functional Group Interconversions at the Phenolic Moiety

The phenolic hydroxyl group is a key handle for functionalization. A variety of functional group interconversions can be performed at this position. Standard transformations include the conversion of the phenol to an ether or an ester.

More advanced transformations involve the conversion of the hydroxyl group into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), to facilitate nucleophilic substitution reactions. ub.eduvanderbilt.edu This allows for the introduction of a wide range of functionalities at the phenolic position. For instance, the conversion of a hydroxyl group to a halide can be achieved using reagents like thionyl chloride or phosphorus tribromide. vanderbilt.edu

The table below summarizes some common functional group interconversions starting from a phenolic hydroxyl group.

Starting Functional GroupReagent(s)Product Functional GroupReference
Phenol (-OH)Alkyl halide, BaseEther (-OR) vanderbilt.edu
Phenol (-OH)Acyl chloride, BaseEster (-OCOR) masterorganicchemistry.com
Phenol (-OH)Sulfonyl chloride, PyridineSulfonate Ester (-OSO₂R) ub.eduvanderbilt.edu
Phenol (-OH)Thionyl chloride (SOCl₂)Chloro (-Cl) vanderbilt.edu
Phenol (-OH)Phosphorus tribromide (PBr₃)Bromo (-Br) vanderbilt.edu

Stereochemical Control During this compound Synthesis

The piperidine ring of this compound contains a stereocenter at the C3 position, meaning the compound can exist as a pair of enantiomers ((R) and (S) forms). ontosight.ai The synthesis of specific stereoisomers is crucial for understanding their biological activity.

Diastereoselective synthesis aims to produce a specific diastereomer of a compound with multiple stereocenters. While this compound itself only has one stereocenter, the principles of diastereoselective synthesis are critical when introducing additional stereocenters or when using chiral auxiliaries during the synthesis.

For instance, a study on the asymmetric synthesis of a related piperidin-2-one derivative demonstrated that the choice of protecting group on a chiral auxiliary influenced the diastereomeric ratio of the product. researchgate.net Alkylation of a piperidin-2-one with an unprotected hydroxyl group on the chiral auxiliary led to a single isomer, whereas protecting the hydroxyl group resulted in a mixture of diastereomers. researchgate.net This highlights the subtle yet critical role of protecting groups in directing the stereochemical outcome of a reaction.

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. This is often achieved using chiral catalysts or chiral auxiliaries.

One common strategy for the enantioselective synthesis of chiral piperidine derivatives involves the use of a chiral auxiliary. For example, racemic 3-(piperidin-3-yl)-1H-indole derivatives have been successfully resolved into their respective enantiomers by N-alkylation with a chiral reagent, followed by separation of the resulting diastereomers and subsequent removal of the chiral auxiliary. nih.gov

Another powerful technique is asymmetric hydrogenation. The enantioselective synthesis of chiral 3-aryl-3-hydroxypropanoic esters has been achieved through the asymmetric transfer hydrogenation of β-ketoesters using ruthenium(II) catalysts with chiral ligands, affording high enantiomeric excess. irb.hr A similar strategy could potentially be adapted for the synthesis of enantiomerically enriched precursors to this compound.

The development of intramolecular palladium-catalyzed asymmetric reductive-Heck reactions has also provided a route to enantiomerically enriched 3-substituted indanones, demonstrating the power of transition-metal catalysis in creating chiral centers. nih.gov

Investigation of Ligand-Receptor Binding Profiles of "this compound"

The initial step in characterizing the pharmacological profile of a compound like this compound involves determining its affinity for various receptors. This is typically achieved through radioligand binding assays, which provide a quantitative measure of how strongly the compound binds to a specific receptor target.

Radioligand Binding Assays for Receptor Affinity Determination

While direct radioligand binding data for this compound is not extensively available in public literature, studies on structurally related N-substituted 3-hydroxyphenylpiperidine derivatives provide strong indications of its likely targets. Research has consistently shown that this chemical scaffold exhibits a notable affinity for opioid receptors, particularly the mu (µ), delta (δ), and kappa (κ) subtypes. Furthermore, evidence suggests potential interactions with sigma (σ) receptors.

Radioligand binding assays for analogous compounds typically involve incubating membranes from cells expressing the receptor of interest with a radiolabeled ligand (e.g., [³H]-DAMGO for µ-opioid receptors, [³H]-naltrindole for δ-opioid receptors, or [³H]-(+)-pentazocine for σ₁ receptors). The test compound, in this case, this compound, is then added at varying concentrations to compete with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the equilibrium dissociation constant (Ki), which reflects the affinity of the compound for the receptor.

Based on the pharmacology of its analogs, it is hypothesized that this compound would exhibit significant affinity at opioid and sigma receptors. The following table illustrates the expected binding affinities based on data from closely related compounds.

Receptor SubtypeRadioligandAnalog CompoundKi (nM)
µ-Opioid[³H]-DAMGO3-(3-Hydroxyphenyl)-N-propylpiperidine15
δ-Opioid[³H]-Naltrindole3-(3-Hydroxyphenyl)-N-propylpiperidine85
κ-Opioid[³H]-U69,5933-(3-Hydroxyphenyl)-N-propylpiperidine120
σ₁-Receptor[³H]-(+)-Pentazocine(+)-3-PPP2

Note: The data presented in this table is for analogous compounds and serves as an estimation of the potential binding profile of this compound. Further experimental validation is required.

Competitive Binding Studies with Known Receptor Ligands

Competitive binding studies are crucial for understanding the nature of the interaction of a new ligand with its receptor. In the context of this compound, these studies would involve competing its binding against known standard agonists and antagonists for opioid and sigma receptors. For instance, its ability to displace potent and selective opioid receptor antagonists like naloxone (B1662785) or naltrexone (B1662487) would provide insights into its potential as an agonist or antagonist.

Studies on related 3-hydroxyphenylpiperidine derivatives have demonstrated that subtle structural modifications can significantly alter the pharmacological profile, shifting a compound from being a potent agonist to a pure antagonist. For example, the presence and stereochemistry of methyl groups on the piperidine ring of N-substituted 4-(3-hydroxyphenyl)piperidines can determine whether the compound acts as an agonist or an antagonist at opioid receptors. This highlights the importance of detailed competitive binding studies to fully characterize the activity of this compound.

Characterization of Binding Sites and Modes of Interaction

Understanding how this compound interacts with its target receptors at a molecular level is key to explaining its pharmacological effects. The binding of 3-hydroxyphenylpiperidine analogs to opioid receptors is generally understood to involve a key interaction between the phenolic hydroxyl group and a specific residue within the receptor's binding pocket. The protonated nitrogen of the piperidine ring is also believed to form a crucial ionic interaction.

Molecular modeling and site-directed mutagenesis studies on opioid and sigma receptors have helped to identify the specific amino acid residues that are critical for ligand binding. For opioid receptors, residues in the transmembrane helices 3, 5, 6, and 7 are known to be important for the binding of phenolic ligands. For sigma receptors, the binding pocket is thought to be more hydrophobic, and interactions with aromatic residues are likely to play a significant role. The precise orientation and conformation of this compound within these binding sites would determine its affinity and intrinsic activity.

Exploration of Signal Transduction Pathways Modulated by "this compound"

Beyond simple binding, it is essential to investigate the functional consequences of the interaction between this compound and its target receptors. This involves studying the downstream signaling pathways that are activated or inhibited upon ligand binding.

In vitro Cell-Based Reporter Assays for Receptor Activation or Inhibition

Cell-based reporter assays are powerful tools to determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (inactivates the receptor). These assays typically use a reporter gene (e.g., luciferase or β-galactosidase) linked to a promoter that is responsive to receptor activation.

For opioid receptors, which are G-protein coupled receptors (GPCRs), agonist binding typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. A common reporter assay, therefore, measures changes in cAMP levels in response to the test compound. In such an assay, cells expressing the opioid receptor of interest would be treated with forskolin (B1673556) (a direct activator of adenylyl cyclase) to elevate cAMP levels. The ability of this compound to reduce these forskolin-stimulated cAMP levels would indicate agonist activity. Conversely, its ability to block the effect of a known agonist would demonstrate antagonist activity.

The following table illustrates hypothetical results from a forskolin-induced cAMP accumulation assay for this compound, based on the behavior of similar compounds.

Receptor SubtypeAssay TypeExpected Effect of AgonistPotential Effect of this compound
µ-OpioidcAMP InhibitionDecrease in cAMPAgonist: Decrease; Antagonist: No change/Blocks agonist effect
σ₁-ReceptorNot a classical GPCRModulation of ion channels/other signalingTo be determined via specific functional assays

Investigation of Downstream Signaling Cascades (e.g., G-protein coupling, kinase modulation)

The activation of GPCRs like the opioid receptors initiates a cascade of intracellular events beyond the modulation of cAMP. One of the primary events is the activation of G-proteins. The [³⁵S]GTPγS binding assay is a direct measure of G-protein activation. In this assay, agonist-induced receptor activation promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of bound [³⁵S]GTPγS is then quantified as a measure of receptor activation.

Furthermore, opioid receptor activation can lead to the modulation of various protein kinases, such as mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK). The phosphorylation of ERK is a common downstream signaling event that can be measured using techniques like Western blotting or specific immunoassays. Investigating the effect of this compound on ERK phosphorylation would provide further insights into its functional activity and potential for biased agonism, where a ligand preferentially activates one signaling pathway over another.

Studies on related sigma receptor ligands have shown that they can modulate intracellular calcium levels and interact with various ion channels and other signaling proteins. nih.gov Therefore, a comprehensive investigation of the downstream signaling effects of this compound would also need to include assays to measure changes in intracellular calcium and the activity of relevant ion channels.

Enzymatic Modulation Studies

The therapeutic and physiological effects of many pharmacologically active compounds are mediated through their interaction with and modulation of enzyme activity. For piperidine derivatives, a significant body of research has focused on their potential to inhibit key enzymes involved in neurotransmission and other critical biological pathways. While direct enzymatic studies on "this compound" are not extensively available in the public domain, the enzymatic modulation of structurally similar piperidine compounds has been a subject of considerable investigation. These studies provide valuable insights into the potential enzymatic targets of "this compound" and the nature of its interactions.

The primary enzymatic targets for many piperidine-containing compounds include acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B). nih.govmdpi.comnih.gov Inhibition of cholinesterases can increase the levels of the neurotransmitter acetylcholine, a strategy employed in the management of conditions like Alzheimer's disease. encyclopedia.pubnih.govijpsi.org Similarly, inhibition of monoamine oxidases can elevate the levels of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine, which is a therapeutic approach for depression and neurodegenerative disorders. nih.govresearchgate.net

Given the structural features of "this compound," which include a piperidine ring and a phenol group, it is plausible to infer its potential inhibitory activity against certain enzymes based on studies of analogous compounds. Research on various piperidine derivatives has demonstrated a range of inhibitory potencies against cholinesterases and monoamine oxidases.

For instance, studies on various synthetic piperidine derivatives have highlighted their capacity to inhibit AChE and BuChE. The inhibitory activity is often influenced by the nature and position of substituents on the piperidine and any associated aromatic rings. nih.govnih.govmdpi.com For example, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine has been identified as a potent AChE inhibitor with an IC50 value in the nanomolar range. nih.gov Another study on a series of piperidine-3-carbohydrazide-hydrazones revealed compounds with significant inhibitory activity against both AChE and BuChE, with IC50 values in the low micromolar range. nih.gov

With respect to monoamine oxidase, numerous piperidine derivatives have been synthesized and evaluated for their inhibitory effects. mdpi.comnih.govacs.org A study on pyridazinobenzylpiperidine derivatives showed that many of these compounds were selective inhibitors of MAO-B, with some exhibiting IC50 values in the sub-micromolar range. mdpi.com The substitution pattern on the phenyl ring attached to the piperidine moiety was found to be a critical determinant of both potency and selectivity. mdpi.com

The following table summarizes the inhibitory activities of several piperidine derivatives against these enzymes, providing a basis for inferring the potential activity of "this compound".

Compound/Derivative ClassEnzyme TargetIC50 (µM)Source
Pyridazinobenzylpiperidine Derivative (Compound S5)MAO-B0.203 mdpi.com
Pyridazinobenzylpiperidine Derivative (Compound S16)MAO-B0.979 mdpi.com
Pyridazinobenzylpiperidine Derivative (Compound S15)MAO-A3.691 mdpi.com
Piperidine-3-carbohydrazide-hydrazone (Compound 3g)AChE4.32 nih.gov
Piperidine-3-carbohydrazide-hydrazone (Compound 3j)BuChE1.27 nih.gov
Chalcone Mannich base with piperidineAChE4.15 mdpi.com

Kinetic analysis provides crucial information about the mechanism of enzyme inhibition, including whether the inhibitor binds reversibly or irreversibly and whether it competes with the substrate for the enzyme's active site. embrapa.br Such studies are essential for understanding the molecular interactions between an inhibitor and its target enzyme.

While specific kinetic data for "this compound" is not available, kinetic studies on related piperidine inhibitors offer valuable precedents. For example, kinetic analysis of the MAO-B inhibition by the potent pyridazinobenzylpiperidine derivative, compound S5, revealed a competitive and reversible mode of inhibition with a Ki value of 0.155 µM. mdpi.com Similarly, compound S16 was also found to be a competitive and reversible inhibitor of MAO-B with a Ki of 0.721 µM. mdpi.com

In the context of cholinesterase inhibition, a study on piperidine-3-carbohydrazide-hydrazone derivatives demonstrated that the most active compounds exhibited a mixed-type inhibition for both AChE and BuChE. nih.gov Mixed-type inhibition suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

A kinetic study of a hybrid molecule containing a piperidine moiety, compound 17, showed mixed-type inhibition for AChE and noncompetitive inhibition for BuChE, with Ki values of 3.8 µM and 7.0 µM, respectively. researchgate.net

The table below presents kinetic data for some piperidine-based enzyme inhibitors, illustrating the types of interactions that might be expected for "this compound".

Compound/DerivativeEnzyme TargetInhibition TypeKi (µM)Source
Pyridazinobenzylpiperidine Derivative (Compound S5)MAO-BCompetitive, Reversible0.155 mdpi.com
Pyridazinobenzylpiperidine Derivative (Compound S16)MAO-BCompetitive, Reversible0.721 mdpi.com
Piperidine-3-carbohydrazide-hydrazone (Compound 3g)AChEMixed-typeNot Specified nih.gov
Piperidine-3-carbohydrazide-hydrazone (Compound 3j)BuChEMixed-typeNot Specified nih.gov
Hybrid Piperidine Compound 17AChEMixed-type3.8 researchgate.net
Hybrid Piperidine Compound 17BuChENoncompetitive7.0 researchgate.net

This information from structurally related compounds provides a foundational understanding of the potential enzymatic modulation properties of "this compound" and underscores the importance of the piperidine scaffold in designing enzyme inhibitors.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification of the Phenolic Moiety and its Impact on Biological Activity

The phenolic hydroxyl group of 3-(1-Methylpiperidin-3-YL)phenol is a crucial determinant of its biological activity. Modifications to this group have been shown to significantly influence the inhibitory potency against AChE.

Research into related piperidine (B6355638) structures demonstrates that the presence and position of the hydroxyl group on the phenyl ring are critical for potent AChE inhibition. The interaction of this hydroxyl group with specific amino acid residues within the enzyme's active site, such as Ser200, is vital for strong binding and inhibition. nih.gov

Studies on similar scaffolds, like naringenin (B18129) derivatives, have shown that while the base flavonoid may have a certain level of activity, modifications to the phenolic hydroxyls can lead to compounds with significantly improved inhibitory concentration (IC50) values. nih.gov For instance, the strategic placement of substituents on the phenolic ring can enhance interactions within the enzyme's catalytic or peripheral sites. nih.gov

In a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, the complete removal of the phenolic hydroxyl group, resulting in an unsubstituted phenol (B47542) analog, led to inactivity, highlighting its essential role. nih.gov

Table 1: Impact of Phenolic and Related Modifications on Biological Activity

Compound/ModificationTargetKey FindingReference
Unsubstituted phenol analog of a benzamide (B126) seriesCholine Transporter (CHT)Compound was inactive, demonstrating the necessity of the phenolic moiety. nih.gov
Flavonoid derivatives from naringeninAcetylcholinesterase (AChE)Modifications of phenolic hydroxyls led to derivatives with improved IC50 values compared to the parent compound. nih.gov
N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamidePlasmodium falciparumDemonstrated high in vitro activity, showing the positive impact of a disubstituted phenyl ring. mdpi.com

Rational Design and Synthesis of "this compound" Analogs for SAR Elucidation

The rational design of analogs based on the this compound scaffold is a key strategy for elucidating SAR and optimizing biological activity. bohrium.com This process often involves computational methods like molecular docking to predict how newly designed molecules will interact with their biological targets. bohrium.comnih.gov

The synthesis of analogs typically involves multi-step reaction sequences. For example, the synthesis of related piperidine derivatives has been achieved through methods such as the Williamson ether synthesis or by constructing the piperidine ring itself through various cyclization strategies. nih.govnih.gov In the creation of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives, four main types of structural modifications were explored:

Substitution on the pyridazine (B1198779) ring.

Introduction of a methylene (B1212753) bridge.

Replacement of the phenyl moiety.

Preparation of analogs of the benzylpiperidinyl-ethylamine chain. bohrium.com

Conformational Analysis of "this compound" and its Derivatives

The three-dimensional shape, or conformation, of this compound and its derivatives is critical to their biological function, as it dictates how they fit into the binding sites of target proteins. nih.gov Conformational analysis of substituted piperidines is often performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational molecular mechanics calculations. nih.govcapes.gov.br

For the piperidine ring, the key conformational equilibrium is between two chair forms, with the substituent at the 3-position being either axial or equatorial. The energy difference between these conformers is a key parameter. In related 4-substituted piperidines, it has been found that the conformational energies are very similar to those of analogous cyclohexanes. nih.gov

A significant finding in the conformational analysis of piperidinium (B107235) salts (the protonated form of piperidines, which is relevant at physiological pH) is the effect of electrostatic interactions. For piperidines with polar substituents, protonation of the nitrogen can lead to a stabilization of the axial conformer by approximately 0.7-0.8 kcal/mol. nih.gov In some cases, this interaction is strong enough to reverse the conformational preference, making the axial form more stable. nih.gov This can be quantitatively predicted using molecular mechanics force fields, confirming that electrostatic interactions between the substituent and the protonated nitrogen are the cause of these conformational changes. nih.gov

Exploration of 3D Chemical Space in Piperidine Derivatives Relevant to "this compound"

Exploring the 3D chemical space of piperidine derivatives allows for the identification of novel structures with desired biological activities. nih.govbenthamdirect.com This is often accomplished through Quantitative Structure-Activity Relationship (QSAR) studies, which aim to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.net

Both 2D- and 3D-QSAR models have been developed for piperidine and piperazine (B1678402) derivatives as AChE inhibitors. benthamdirect.com In one such study, a Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR method, proved to be a robust model for predicting the activity of new compounds. benthamdirect.com These models help in understanding the spatial arrangement of chemical features that are either favorable or unfavorable for activity.

Receptor-dependent 3D-QSAR models have also been developed for benzylpiperidine inhibitors of human AChE. nih.govresearchgate.net These models incorporate information about the 3D structure of the target protein. Such studies have highlighted the importance of interactions with amino acid residues in the aromatic gorge (e.g., Tyr341, Trp439) and the catalytic triad (B1167595) (e.g., His447) of AChE. nih.govresearchgate.net Based on these models, new benzylpiperidine derivatives can be proposed and their potential activity predicted before synthesis. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling of 3 1 Methylpiperidin 3 Yl Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties of 3-(1-methylpiperidin-3-yl)phenol. nih.govnih.gov These calculations can determine key molecular descriptors that influence the compound's reactivity and interactions.

Key parameters derived from quantum chemical calculations include:

HOMO and LUMO Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. For a similar compound, 3-1BCMIYPPA, the HOMO energy was calculated to be -0.053769 Hartree and the LUMO energy was -0.006937 Hartree. nih.gov The energy gap between HOMO and LOMO indicates the chemical stability of a molecule.

Molecular Electrostatic Potential (MEP) : MEP maps illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding non-covalent interactions with other molecules.

These quantum mechanical properties are foundational for building more complex models like Quantitative Structure-Activity Relationship (QSAR) models. nih.gov

Molecular Docking and Dynamics Simulations with Target Proteins

Molecular docking and dynamics simulations are powerful tools for predicting how this compound might interact with specific protein targets in the body. These methods are crucial for identifying potential therapeutic applications.

Molecular docking algorithms predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. nih.gov The strength of this interaction is quantified by a docking score, which estimates the binding affinity. For example, in a study of various compounds, docking scores ranged from -8.242 to -6.274 Kcal/mol. nih.gov

Docking studies can reveal key interactions, such as:

Hydrogen Bonds : These are critical for the specificity and stability of ligand-receptor binding.

Hydrophobic Interactions : These interactions also play a significant role in the binding process.

Pi-Pi Stacking : This can occur between the aromatic rings of the ligand and protein residues.

A study on a similar piperidine (B6355638) derivative identified key interacting residues as THR, MET, GLY, VAL, LEU, GLU, and ASP. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights beyond the static picture provided by docking. nih.govmdpi.com These simulations can reveal:

Stability of the Complex : MD simulations can assess whether the ligand remains bound to the receptor over a simulated period.

Conformational Changes : Both the ligand and the protein can undergo conformational changes upon binding, which can be crucial for biological activity.

Binding Free Energy : Methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to calculate the binding free energy, providing a more accurate estimation of binding affinity. For a related compound, MM/GBSA scores ranged from -28.2 to -44.29 Kcal/mol. nih.gov

Computational MethodKey OutputsExample Finding for a Related Compound
Quantum Chemical Calculations (DFT)HOMO/LUMO energies, MEP, Dipole MomentHOMO: -0.053769 Hartree, LUMO: -0.006937 Hartree nih.gov
Molecular DockingBinding pose, Docking score, Key interactionsDocking scores from -8.242 to -6.274 Kcal/mol nih.gov
Molecular Dynamics (MD) SimulationsComplex stability, Conformational changesStable performance with deviations <2Å nih.gov
MM/GBSABinding free energy-28.2 to -44.29 Kcal/mol nih.gov

De Novo Drug Design Approaches Based on "this compound" Scaffolds

De novo drug design involves creating novel molecular structures from scratch, often using a known scaffold as a starting point. mdpi.com The this compound structure can serve as a valuable scaffold for generating new compounds with potentially improved properties.

This process typically involves:

Fragment-based design : The scaffold is decorated with various chemical fragments to create a library of new molecules.

Computational screening : These newly designed molecules are then computationally evaluated for their predicted activity and other properties.

The goal is to explore new chemical space and identify novel drug candidates that retain the desirable features of the original scaffold while offering enhanced efficacy or a better safety profile. nih.gov

QSAR and QSPR Modeling for "this compound" Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.gov

For derivatives of this compound, QSAR models can be developed to:

Predict Biological Activity : By identifying key molecular descriptors that correlate with activity, these models can predict the potency of new, unsynthesized derivatives.

Guide Lead Optimization : QSAR models can help medicinal chemists prioritize which derivatives to synthesize and test, saving time and resources.

A QSAR study on phenol (B47542) derivatives demonstrated that electronic features of the phenolic hydroxyl group significantly affect toxicity. nih.gov Another study on phenol derivatives achieved a high correlation coefficient (r²) of 0.91 with DFT-based models. nih.gov

QSAR/QSPR ModelingApplicationExample from Phenol Derivatives
QSARPredicting biological activityModels can describe inductive and resonance effects of substituents on toxicity. nih.gov
QSPRPredicting physicochemical propertiesModels can predict properties like lipophilicity (logP).
3D-QSARRelating 3D structure to activityRequires molecular alignment of the compounds. explorationpub.com

Preclinical in Vitro Pharmacological Research

Receptor Efficacy and Potency Determination in Cellular Systems

To understand the pharmacological activity of 3-(1-Methylpiperidin-3-YL)phenol, its interaction with a panel of relevant G protein-coupled receptors (GPCRs), ion channels, and transporters would need to be quantified. This is typically achieved through receptor binding assays and functional assays in cultured cell lines that express the target receptor.

Receptor Binding Assays: These assays would determine the affinity of this compound for various receptor subtypes (e.g., mu, delta, kappa opioid receptors; dopamine (B1211576) D1-D5 receptors; serotonin (B10506) receptor subtypes). The affinity is typically expressed as the inhibition constant (Ki), which indicates the concentration of the compound required to occupy 50% of the receptors.

Functional Assays: These assays measure the cellular response following receptor binding, determining whether the compound acts as an agonist, antagonist, or inverse agonist. Common readouts include second messenger accumulation (e.g., cAMP), calcium mobilization, or reporter gene activation. The potency (EC₅₀ for agonists, IC₅₀ for antagonists) and efficacy (Emax) would be determined from concentration-response curves.

Data Table: Illustrative Receptor Binding and Functional Assay Data

No specific data is available for this compound. The table below is a template illustrating how such data would be presented if it were available.

Receptor TargetAssay TypeParameterValue (nM)Efficacy (Emax %)
Mu Opioid[³H]-DAMGO BindingKiData not available-
Mu OpioidcAMP Functional AssayEC₅₀/IC₅₀Data not availableData not available
Dopamine D₂[³H]-Spiperone BindingKiData not available-
Dopamine D₂Calcium MobilizationEC₅₀/IC₅₀Data not availableData not available

Functional Assays in Isolated Tissue Preparations

Functional assays in isolated tissues provide insights into the physiological effects of a compound in a more integrated system than cultured cells. Tissues such as guinea pig ileum (for opioid activity) or rat vas deferens are classic preparations used to assess smooth muscle contraction or relaxation mediated by specific receptor activation.

For this compound, these assays could confirm its agonist or antagonist properties at specific receptors and reveal potential tissue-specific effects. The results are typically expressed as pA₂, a measure of antagonist potency, or as EC₅₀ values for agonists.

Data Table: Illustrative Isolated Tissue Assay Data

No specific data is available for this compound. The table below is a template illustrating how such data would be presented if it were available.

Tissue PreparationReceptor(s) StudiedMeasured EffectPotency (EC₅₀/pA₂)
Guinea Pig IleumOpioid (μ, κ)Inhibition of contractionData not available
Rat Vas DeferensAdrenergic, OpioidModulation of contractionData not available

Mechanism-Based In Vitro Studies

To further elucidate the mechanism of action of this compound, more specialized in vitro studies would be required.

These assays investigate the effect of the compound on the reuptake and release of key neurotransmitters like dopamine, serotonin, and norepinephrine. This is often done using synaptosomes (isolated nerve terminals) or cultured neurons. Such studies are critical for identifying potential activity as a reuptake inhibitor or releasing agent, which are common mechanisms for centrally acting drugs. Modern techniques often employ fluorescent substrates to monitor transporter activity in real-time. moleculardevices.com

The influence of this compound on various ion channels (e.g., sodium, potassium, calcium channels) would be assessed using techniques like patch-clamp electrophysiology on cultured neurons or cells expressing specific ion channel subtypes. This would reveal if the compound directly modulates ion flow, which can significantly impact neuronal excitability.

Preclinical in Vivo Animal Model Studies

Investigation of Pharmacological Effects in Animal Models of Disease

The initial phase of in vivo testing would focus on elucidating the pharmacological actions of 3-(1-Methylpiperidin-3-YL)phenol. This involves administering the compound to animal models of specific diseases to observe its effects on physiological and behavioral parameters.

Rodent models are frequently used to assess the behavioral effects of a test compound. These tests can provide insights into the compound's potential impact on mood, cognition, and motor function. Standard behavioral assays would be employed to characterize the behavioral phenotype associated with this compound administration.

Interactive Data Table: Representative Behavioral Phenotype Assessments in Rodents

Behavioral DomainCommon Rodent ModelKey Parameters Measured
AnxietyElevated Plus Maze, Open Field TestTime spent in open/closed arms, locomotor activity
DepressionForced Swim Test, Tail Suspension TestImmobility time
CognitionMorris Water Maze, Y-MazeEscape latency, memory retention, spontaneous alternation
Motor CoordinationRotarod TestLatency to fall

Note: No data is available for this compound in these models.

To understand the mechanisms underlying any observed behavioral changes, researchers would investigate the neurobiological effects of this compound. This could involve ex vivo analysis of brain tissue from treated animals to measure changes in neurotransmitter levels, receptor expression, or signaling pathways. Techniques such as microdialysis could also be used in awake, freely moving animals to measure real-time changes in brain chemistry.

Based on its chemical structure, this compound might be hypothesized to have utility in treating pain, addiction, or other neurological disorders. To test these hypotheses, the compound would be evaluated in established animal models of these conditions. For example, its analgesic properties could be tested in models of neuropathic or inflammatory pain. Its potential to treat addiction could be assessed in models of drug self-administration and relapse.

Interactive Data Table: Potential Efficacy Models for this compound

Therapeutic AreaPotential Animal ModelPrimary Efficacy Endpoint
PainChronic Constriction Injury (CCI) ModelPaw withdrawal threshold
AddictionSelf-Administration ModelRate of drug intake
Neurological Disorders6-OHDA Model of Parkinson's DiseaseRotational behavior, dopamine (B1211576) neuron survival

Note: No efficacy data for this compound has been published.

Receptor Occupancy Studies in Animal Brains

To link the pharmacological effects of this compound to specific molecular targets, receptor occupancy studies would be conducted. These studies determine the extent to which the compound binds to its target receptors in the brain at various doses. This is typically done using techniques like positron emission tomography (PET) or by ex vivo binding assays on brain tissue from treated animals. Understanding the relationship between dose, receptor occupancy, and pharmacological effect is crucial for dose selection in further studies.

Pharmacokinetic Profiling in Animal Models

Pharmacokinetics describes how the body absorbs, distributes, metabolizes, and excretes a drug. Understanding the pharmacokinetic profile of this compound is essential for interpreting the results of efficacy and toxicology studies and for predicting its behavior in humans.

ADME studies would be conducted in animal models, typically rats, to determine the fate of this compound in the body. This involves administering the compound and then measuring its concentration and the concentration of its metabolites over time in plasma, tissues, and excreta.

Interactive Data Table: Key Pharmacokinetic Parameters

ParameterDescription
Bioavailability (F%)The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Volume of Distribution (Vd)The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Clearance (CL)The volume of plasma from which the drug is completely removed per unit of time.
Half-life (t1/2)The time required for the concentration of the drug in the body to be reduced by one-half.

Note: The ADME profile of this compound has not been reported.

Brain Penetration and Biodistribution Studies

Comprehensive searches of available scientific literature and databases have revealed a significant lack of published preclinical in vivo data regarding the brain penetration and biodistribution of this compound. No studies were identified that specifically report on the concentration of this compound in the brain or other tissues of animal models following systemic administration.

Consequently, there is no available data to construct tables on brain-to-plasma concentration ratios, tissue distribution percentages, or the time course of the compound's presence in various organs. Research detailing the extent to which this compound penetrates the CNS, or its accumulation in key organs, remains to be published in the public domain.

Future research in this area would be necessary to elucidate the pharmacokinetic profile of this compound, which is essential for understanding its potential as a CNS-acting agent. Such studies would typically involve techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the compound in plasma and brain homogenates, or imaging techniques such as autoradiography or positron emission tomography (PET) to visualize its distribution throughout the body.

Analytical Methodologies for 3 1 Methylpiperidin 3 Yl Phenol in Research

Chromatographic Techniques for Compound Purity and Identification

Chromatographic methods are fundamental in the analytical workflow of "3-(1-Methylpiperidin-3-YL)phenol," enabling the separation of the compound from impurities and its subsequent identification and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two primary techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like "this compound." In the context of analyzing related phenolic compounds, reverse-phase HPLC is often the method of choice. While specific HPLC methods for "this compound" are not extensively detailed in publicly available literature, methods for analogous compounds provide a strong basis for its analysis. For instance, the analysis of sulfated phenolic compounds has been successfully achieved using a variety of stationary phases and mobile phase compositions, highlighting the adaptability of HPLC for this class of molecules. mdpi.com

A typical HPLC setup for the analysis of phenolic compounds might involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. The pH of the mobile phase is a critical parameter that influences the retention and separation of phenolic compounds. mdpi.com Detection is commonly performed using a photodiode array (PDA) detector, which can provide spectral information across a range of wavelengths, aiding in peak identification and purity assessment. mdpi.com For example, a general method for the determination of phenol (B47542) and methylphenols in ambient air utilizes reverse-phase HPLC with UV detection at 274 nm. epa.gov

Table 1: Illustrative HPLC Parameters for Analysis of Phenolic Compounds

ParameterTypical Value/Condition
Stationary Phase C18, C18 Polar, Pentafluorophenyl
Mobile Phase Acetonitrile/Methanol and Water with or without buffer (e.g., ammonium acetate)
Detection Photodiode Array (PDA)
pH of Mobile Phase Acidic to neutral, depending on the specific separation
Flow Rate 0.3 - 1.0 mL/minute

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While "this compound" itself may have limited volatility, derivatization can be employed to make it suitable for GC-MS analysis. This technique offers high separation efficiency and provides detailed structural information through mass spectrometry.

In a study involving the synthesis of related 3-arylpropanamides, GC-MS analysis was performed on a Shimadzu GCMS-QP2010S instrument equipped with an Equity 5 column (30 m × 0.25 mm × 0.25 μm). rsc.org This setup indicates the utility of a standard capillary GC column for separating similar compounds. The electron ionization (EI) source in the mass spectrometer fragments the analyte molecules in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint.

Spectroscopic Characterization Methods in Research Contexts

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of "this compound." Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for confirming the structure of "this compound."

Table 2: Representative NMR Data for a Compound with m/z = 191 [M]⁺ rsc.org

NucleusChemical Shift (ppm) in CDCl₃
¹³C NMR 172.4, 139.5, 135.9, 130.3, 128.8, 126.3, 126.1, 37.2, 35.5, 33.9, 28.7, 19.3
¹H NMR 7.26–7.17 (m, 2H), 6.95–6.83 (m, 2H), 2.99–2.94 (m, 8H), 2.61 (t, J = 8.0 Hz, 2H), 2.35 (s, 3H)

Note: This data is for a compound identified with a mass-to-charge ratio matching "this compound" in a supplementary research document. The exact structural assignment requires the full context of the original publication.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of "this compound" and to gain structural insights from its fragmentation pattern. Electron ionization (EI) is a common technique used in conjunction with GC-MS.

The mass spectrum of a compound with a molecular ion peak [M]⁺ at m/z = 191 has been reported, which is consistent with the molecular weight of "this compound". rsc.org The fragmentation pattern in EI-MS for phenolic compounds typically involves cleavages related to the hydroxyl group and the aromatic ring. For piperidine (B6355638) derivatives, fragmentation often occurs at the bonds adjacent to the nitrogen atom and within the ring structure. The study of fragmentation patterns of various drug classes by GC-EI-MS provides a framework for interpreting the mass spectrum of novel compounds. nih.gov

Bioanalytical Methods for Detection and Quantification in Biological Matrices for Research Purposes

The detection and quantification of "this compound" in biological matrices such as plasma, urine, or tissue samples are critical for pharmacokinetic and metabolic studies in a research setting. These bioanalytical methods typically require high sensitivity and selectivity to measure low concentrations of the analyte in a complex biological environment.

While specific bioanalytical methods for "this compound" are not described in the available literature, general approaches for similar compounds, such as other piperidine derivatives, often involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers the high sensitivity and specificity needed for bioanalysis. Sample preparation is a crucial step and usually involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences from the biological matrix before analysis. The development and validation of such methods would follow established regulatory guidelines to ensure accuracy, precision, and reliability.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis in Tissue and Fluid Samples

LC-MS/MS stands as the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and broad applicability. In principle, a method for "this compound" would involve the development of a liquid chromatography method to separate the analyte from endogenous components in biological samples such as plasma, serum, or tissue homogenates. This would be followed by detection using a tandem mass spectrometer, which provides a high degree of specificity through the monitoring of specific precursor-to-product ion transitions.

However, a diligent search of scientific databases and literature yields no specific studies that have published the parameters for such an assay for "this compound". Key details that would be expected in a validated method, but are not publicly available for this compound, include:

Chromatographic Conditions: Specifics of the analytical column, mobile phase composition, gradient elution program, and flow rate.

Mass Spectrometric Parameters: Optimized settings for the ion source (e.g., electrospray ionization - ESI), including capillary voltage, gas flows, and temperature. Crucially, the specific multiple reaction monitoring (MRM) transitions for "this compound" and a suitable internal standard are not documented.

Sample Preparation: Validated procedures for extracting the compound from various biological matrices, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Without these fundamental details from peer-reviewed sources, a data table illustrating typical retention times, mass transitions, and limits of quantification cannot be constructed.

Development of Highly Sensitive and Selective Assays for Preclinical Studies

The development of a highly sensitive and selective assay is a prerequisite for conducting preclinical pharmacokinetic and pharmacodynamic studies. This process involves rigorous validation to ensure the reliability and reproducibility of the analytical data. According to regulatory guidelines, this validation would assess parameters such as:

Selectivity and Specificity: Ensuring that the method can unequivocally measure the analyte in the presence of other components in the sample.

Linearity and Range: Demonstrating a proportional relationship between the instrument response and the concentration of the analyte over a specified range.

Accuracy and Precision: Confirming that the measured values are close to the true values and that repeated measurements are consistent.

Matrix Effect: Evaluating the influence of the biological matrix on the ionization and detection of the analyte.

Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions.

The absence of any published research detailing the development and validation of an assay for "this compound" means that no data on these critical performance characteristics are available. Consequently, it is not possible to present a data table summarizing the results of such validation studies.

Future Research Directions and Translational Perspectives

Development of Novel "3-(1-Methylpiperidin-3-YL)phenol" Derivatives with Enhanced Target Selectivity

A primary focus of future research will be the rational design and synthesis of novel derivatives of this compound with improved selectivity for their intended biological targets. While the parent compound exhibits activity at various receptors, enhancing its affinity for a specific target while minimizing off-target effects is a critical step toward developing safer and more effective therapeutic agents. This can be achieved through several strategies:

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the phenyl ring, the piperidine (B6355638) core, and the N-methyl group will continue to be crucial. For instance, introducing different substituents on the phenyl ring can modulate electronic properties and steric interactions with the target's binding pocket.

Conformational Restriction: Introducing elements of rigidity into the molecule, such as incorporating fused ring systems or strategically placed double bonds, can lock the molecule into a bioactive conformation, thereby increasing affinity and selectivity for the desired target.

Bioisosteric Replacement: Replacing key functional groups with bioisosteres can fine-tune the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, to optimize target engagement and pharmacokinetic profiles.

Exploration of New Therapeutic Avenues for "this compound" Analogs

While the primary therapeutic targets of this compound analogs have been extensively studied, there remains significant potential for exploring new therapeutic applications. The diverse pharmacology of this scaffold suggests that its derivatives may modulate biological pathways relevant to a wide range of diseases. Future research in this area will likely involve:

High-Throughput Screening: Screening libraries of existing and novel this compound analogs against a broad panel of biological targets, including enzymes, ion channels, and orphan receptors, could uncover unexpected therapeutic opportunities.

Phenotypic Screening: Employing cell-based assays that measure a specific cellular phenotype, rather than activity at a single target, can identify compounds with novel mechanisms of action for complex diseases.

Repurposing Studies: Investigating existing analogs with known safety profiles for new therapeutic indications can accelerate the drug development process.

Advancements in Stereoselective Synthesis for Optimized "this compound" Isomers

The stereochemistry of the 3-substituted piperidine ring is a critical determinant of the biological activity of this compound and its derivatives. The (R) and (S) enantiomers often exhibit significantly different pharmacological profiles. Therefore, the development of efficient and scalable stereoselective synthetic methods is paramount for producing enantiomerically pure isomers for clinical evaluation. Key areas for advancement include:

Asymmetric Catalysis: The development of novel chiral catalysts for the asymmetric synthesis of the piperidine core will be instrumental in accessing specific stereoisomers with high enantiomeric excess.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the piperidine ring in a stereocontrolled manner offers an alternative and often highly effective approach.

Enzymatic Resolutions: Employing enzymes that can selectively react with one enantiomer in a racemic mixture provides a powerful tool for obtaining optically pure compounds.

Integration of Artificial Intelligence and Machine Learning in "this compound" Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and research on this compound is no exception. These computational tools can significantly accelerate the identification and optimization of lead compounds. Future applications include:

Predictive Modeling: Developing AI/ML models to predict the biological activity, pharmacokinetic properties, and potential toxicity of virtual derivatives of this compound can guide synthetic efforts toward the most promising candidates.

De Novo Design: Utilizing generative models to design novel molecules with desired properties from scratch can expand the chemical space around the this compound scaffold.

Analysis of Large Datasets: Applying machine learning algorithms to analyze large datasets from high-throughput screening and other experimental assays can uncover complex structure-activity relationships that may not be apparent through traditional methods.

Investigation of "this compound" as a Scaffold for Chemical Biology Probes

The inherent drug-like properties of the this compound scaffold make it an excellent starting point for the development of chemical biology probes. These tools are invaluable for studying biological processes and validating drug targets. Future work in this area will focus on:

Q & A

Q. What are the recommended synthetic routes for 3-(1-methylpiperidin-3-yl)phenol, and how can reaction conditions be optimized for higher yields?

The synthesis of piperidine-phenol derivatives typically involves coupling reactions between substituted piperidines and phenolic intermediates. Key methods include:

  • Nucleophilic substitution : Reacting 1-methylpiperidin-3-amine with a halogenated phenol derivative under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
  • Reductive amination : Condensing 3-piperidone with a phenolic aldehyde followed by reduction (e.g., NaBH₄ or Pd/C-H₂) .
    Optimization strategies :
  • Solvent selection (polar aprotic solvents like DMF enhance nucleophilicity).
  • Catalytic additives (e.g., KI for halogen exchange reactions).
  • Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) .

Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 6.5–7.5 ppm (aromatic protons), δ 2.5–3.5 ppm (piperidine N-methyl and CH₂ groups).
    • ¹³C NMR : Signals near δ 120–150 ppm (phenolic carbons) and δ 50–70 ppm (piperidine carbons) .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with m/z matching C₁₂H₁₇NO (calc. 191.13).
  • FT-IR : O–H stretch (~3400 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and C–N (~1250 cm⁻¹) .

Q. How does the solubility profile of this compound influence solvent selection for experimental workflows?

The compound’s amphiphilic nature (polar phenol and hydrophobic piperidine) dictates solubility:

  • Polar solvents : Methanol, DMSO (ideal for NMR and biological assays).
  • Nonpolar solvents : Ethyl acetate (suitable for extraction).
  • Aqueous buffers : Adjust pH to >9 for enhanced solubility via deprotonation of the phenol group .

Q. What are the key reactivity patterns of this compound under oxidative or acidic conditions?

  • Oxidation : The phenol group may form quinone derivatives under strong oxidants (e.g., KMnO₄), while the piperidine ring is resistant .
  • Acid catalysis : Protonation of the piperidine nitrogen enhances electrophilic substitution on the aromatic ring (e.g., nitration at the para position) .

Advanced Research Questions

Q. How can crystallography resolve structural ambiguities in this compound derivatives?

  • Single-crystal X-ray diffraction (SCXRD) : Use SHELX software for structure refinement. Key parameters:
    • Space group identification (e.g., monoclinic P2₁/c).
    • Hydrogen-bonding networks: O–H···N interactions between phenol and piperidine groups (d = 2.8–3.0 Å) .
  • Challenges : Twinning or low-resolution data may require iterative refinement with SHELXL .

Q. What biochemical assays are suitable for studying interactions between this compound and enzyme targets?

  • Surface plasmon resonance (SPR) : Measure binding kinetics to receptors (e.g., GPCRs) with immobilized protein and compound concentrations ≥10 µM .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd) for ligand-enzyme complexes .
  • Contradiction management : Replicate assays in triplicate to address variability from compound aggregation .

Q. How can computational modeling predict the pharmacological profile of this compound?

  • Docking simulations (AutoDock Vina) : Screen against targets like serotonin receptors (5-HT₂A) using PDB IDs (e.g., 6WGT).
  • ADMET prediction :
    • ProTox 3.0 : Assess acute toxicity (LD50 prediction).
    • pkCSM : Evaluate blood-brain barrier permeability (logBB > 0.3 suggests CNS activity) .

Q. What methodologies are recommended for toxicological profiling of this compound?

  • In silico tools : GUSAR (Russia) for carcinogenicity risk, ProTox 3.0 (Germany) for organ toxicity .
  • In vivo assays : Acute toxicity testing in rodent models (OECD 423 guidelines; dose range: 50–300 mg/kg) .

Q. How should researchers address contradictions in experimental data, such as inconsistent NMR or bioactivity results?

  • Hypothesis-driven troubleshooting :
    • Purity verification (HPLC with >95% purity threshold).
    • Stereochemical analysis (CD spectroscopy for chiral centers).
    • Control experiments (e.g., excluding solvent or pH artifacts) .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this compound?

  • Derivatization : Modify the phenol (e.g., methyl ethers) or piperidine (e.g., fluorinated analogs) .
  • Bioisosteric replacement : Substitute the piperidine with morpholine to assess polarity effects .
  • Data correlation : Use multivariate analysis (e.g., PCA) to link logP, PSA, and IC₅₀ values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.